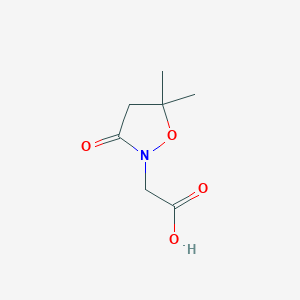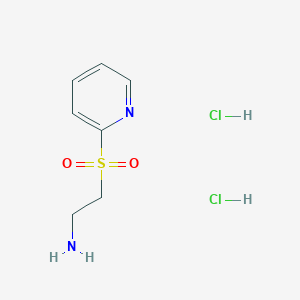
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Polymer Formation and Hydrogen Bonding
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride is involved in the formation of hydrogen-bonded polymers. A study by Litvinov et al. (1991) discusses the hydrolysis of 1,3,4-diazaphospholo[1,2-a]pyridine, leading to the formation of zwitterionic 2-aminopyridinio-methylphosphonite, which crystallizes and forms double-chain structured polymers through hydrogen bonds (Litvinov et al., 1991).
2. Synthesis of Aminoethylsulfanylpyridine Derivatives
Bhagwat et al. (2012) reported that 2-aminoethylsulfanylpyridine derivatives, significant in medicinal chemistry, sensing devices, catalysis, and separation science, can be synthesized efficiently using ethanol as both solvent and reagent with microwave heating (Bhagwat et al., 2012).
3. Potential as Antiradiation Drugs
Johnston and Gallagher (1961) prepared derivatives of 2-aminoethanethiol hydrobromide for testing as antiradiation drugs. Their method involved aminoethylation of suitable sulfur-containing anions (Johnston & Gallagher, 1961).
4. Inhibitors in Medicinal Chemistry
Akıncıoğlu et al. (2014) synthesized novel sulphamides and sulphonamides incorporating the tetralin scaffold. These compounds were investigated as inhibitors of human carbonic anhydrase and acetylcholine esterase, suggesting their potential in medicinal chemistry (Akıncıoğlu et al., 2014).
5. Structural and Biological Properties of Polysaccharides
Roger et al. (2002) studied the impact of sulphated polysaccharide labelling on structural and biological properties. They compared different chemical treatments, including 2-aminopyridine, and observed how these treatments affected the polysaccharides’ molecular weight and anticoagulant activity (Roger et al., 2002).
6. Synthesis and Spectroscopic Studies of Metal Ion Complexes
Orie et al. (2021) conducted synthesis and spectroscopic studies on Zinc (II) and Copper (II) ion complexes of 4-Methyl-N-(pyridin-2-yl)benzene Sulphonamide. They explored the potential increase in biological and catalytic potential of these complexes in the pharmaceutical and chemical industries (Orie et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride involves the reaction of 2-chloropyridine with ethylenediamine followed by sulfonylation with chlorosulfonic acid and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "2-chloropyridine", "ethylenediamine", "chlorosulfonic acid", "hydrochloric acid" ], "Reaction": [ "2-chloropyridine is reacted with excess ethylenediamine in ethanol at reflux temperature for several hours to form 2-(2-Aminoethyl)pyridine.", "2-(2-Aminoethyl)pyridine is then reacted with chlorosulfonic acid in dichloromethane at low temperature to form 2-(2-Aminoethyl)sulfonylpyridine.", "The resulting product is then treated with hydrochloric acid to form 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride as a white solid." ] } | |
Número CAS |
947662-84-2 |
Fórmula molecular |
C7H11ClN2O2S |
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
2-pyridin-2-ylsulfonylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c8-4-6-12(10,11)7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H |
Clave InChI |
ZLDMOCOJQVRCHX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)S(=O)(=O)CCN.Cl.Cl |
SMILES canónico |
C1=CC=NC(=C1)S(=O)(=O)CCN.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


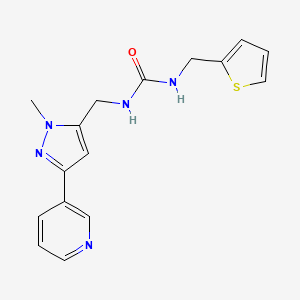
![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)
![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)
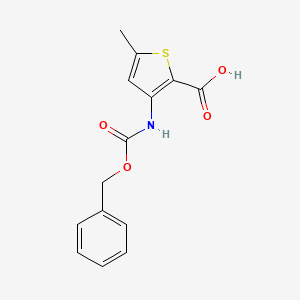
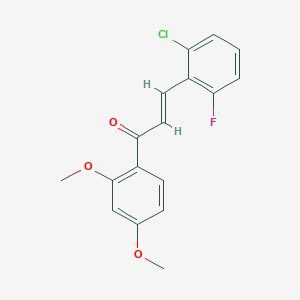
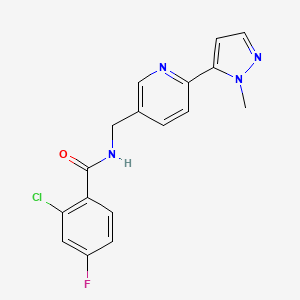
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)
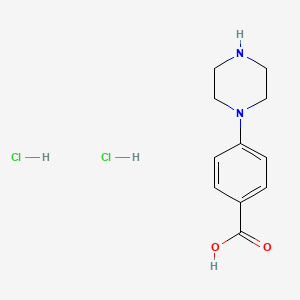

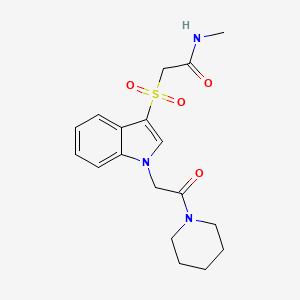
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)
